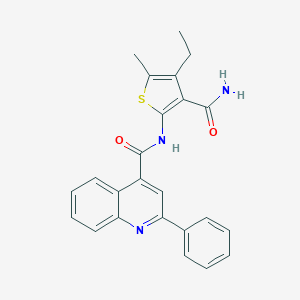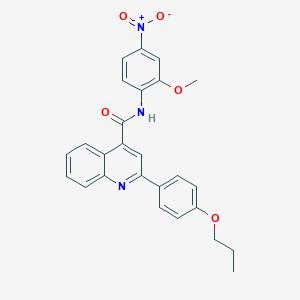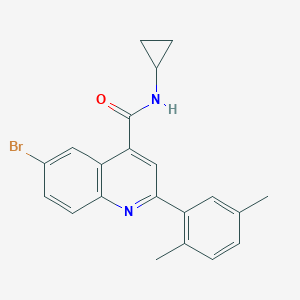![molecular formula C16H20N4O2 B446091 2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446091.png)
2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C16H20N4O2 This compound is known for its unique structure, which includes a phenoxy group, a pyrazole ring, and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of 3,5-dimethylphenoxyacetic acid: This is achieved by reacting 3,5-dimethylphenol with chloroacetic acid under basic conditions.
Conversion to 3,5-dimethylphenoxyacetohydrazide: The acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde: The final step involves the condensation of 3,5-dimethylphenoxyacetohydrazide with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-dimethylphenoxy)acetohydrazide
- 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
- 2-(3,5-dimethylphenoxy)acetohydrazone
Uniqueness
Compared to similar compounds, 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide stands out due to its unique combination of a phenoxy group, a pyrazole ring, and an acetohydrazide moiety
Propriétés
Formule moléculaire |
C16H20N4O2 |
|---|---|
Poids moléculaire |
300.36g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H20N4O2/c1-11-5-12(2)7-15(6-11)22-10-16(21)18-17-8-14-9-20(4)19-13(14)3/h5-9H,10H2,1-4H3,(H,18,21)/b17-8+ |
Clé InChI |
YTXNPFZQTIYWKA-CAOOACKPSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CN(N=C2C)C)C |
SMILES isomérique |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CN(N=C2C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CN(N=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446012.png)
![N-[3-(N-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B446013.png)
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B446016.png)
![ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B446017.png)
![Methyl 2-[(3-{4-nitrophenyl}acryloyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B446018.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B446019.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B446020.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-ethylbutanamide](/img/structure/B446021.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B446022.png)

![2-[4-(2-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide](/img/structure/B446026.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446030.png)
